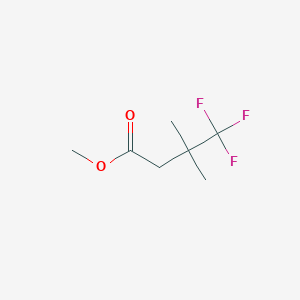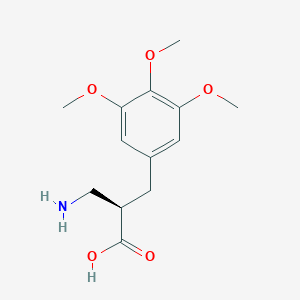
(R)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a 3,4,5-trimethoxybenzyl group attached to the α-carbon of the amino acid backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Protection and Functionalization: The amine group is protected, and the resulting compound undergoes further functionalization to introduce the amino acid moiety.
Deprotection and Purification: The protecting groups are removed, and the final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Applications De Recherche Scientifique
®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It is used in studies investigating the role of amino acid derivatives in biological systems, including enzyme-substrate interactions and metabolic pathways.
Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and cellular signaling pathways.
Industrial Applications: It is utilized in the development of specialty chemicals and advanced materials with specific functional properties.
Mécanisme D'action
The mechanism of action of ®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A structurally related compound with similar methoxy groups but lacking the amino acid moiety.
3,4,5-Trimethoxybenzylamine: Another related compound with a similar benzyl group but different functional groups.
Uniqueness
®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid backbone and a 3,4,5-trimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and biological research.
Propriétés
Formule moléculaire |
C13H19NO5 |
|---|---|
Poids moléculaire |
269.29 g/mol |
Nom IUPAC |
(2R)-2-(aminomethyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-5-8(4-9(7-14)13(15)16)6-11(18-2)12(10)19-3/h5-6,9H,4,7,14H2,1-3H3,(H,15,16)/t9-/m1/s1 |
Clé InChI |
KLZXIQSSORMVEF-SECBINFHSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)C[C@H](CN)C(=O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


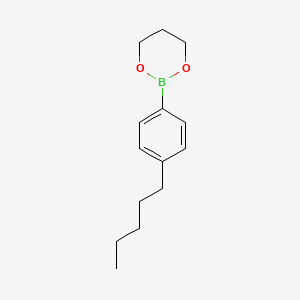
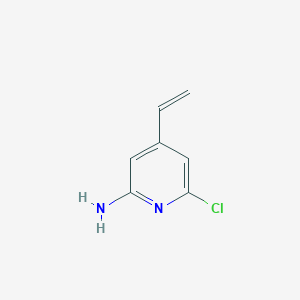
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
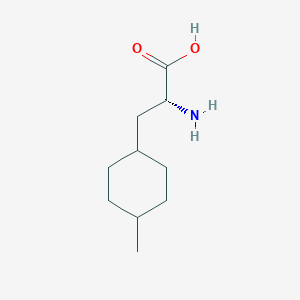
![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
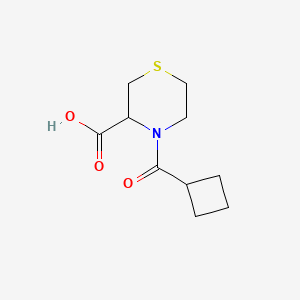
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
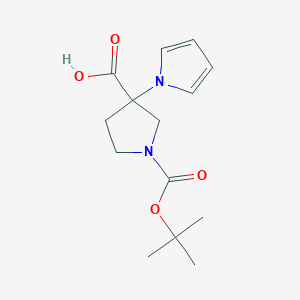
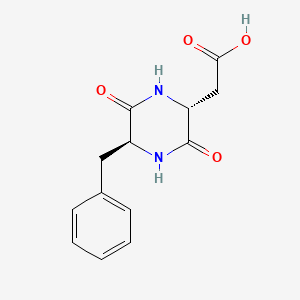

![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)

